4-Dodecyloxybenzonitrile
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Overview
Description
4-Dodecyloxybenzonitrile is an organic compound with the molecular formula C19H29NO It is characterized by a benzonitrile group substituted with a dodecyloxy chain at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dodecyloxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-bromododecane in the presence of potassium carbonate as a base. The reaction is carried out in butanone as a solvent under reflux conditions for 24 hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The use of efficient reflux systems and large-scale recrystallization techniques can facilitate the production of this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: 4-Dodecyloxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles.
Scientific Research Applications
4-Dodecyloxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and materials.
Biology: The compound’s structural properties make it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Dodecyloxybenzonitrile involves its interaction with molecular targets through its nitrile and dodecyloxy groups. These interactions can influence various biochemical pathways, although detailed studies on the exact mechanisms are limited. The compound’s effects are likely mediated through its ability to participate in nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
- 4-Ethoxybenzonitrile
- 4-Butoxybenzonitrile
- 4-Hexyloxybenzonitrile
Comparison: 4-Dodecyloxybenzonitrile is unique due to its longer dodecyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
29147-92-0 |
---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-dodecoxybenzonitrile |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16H2,1H3 |
InChI Key |
VFFSOWACIHOEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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